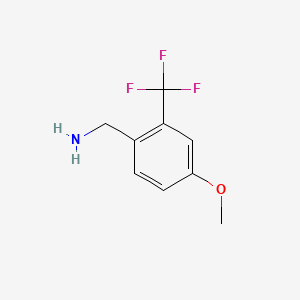
4-Metoxi-2-(trifluorometil)bencilamina
Descripción general
Descripción
4-Methoxy-2-(trifluoromethyl)benzylamine (4-MTFB) is a synthetic amine compound that has been used in a variety of scientific research applications in the fields of biochemistry and physiology. It has been studied for its effects on enzyme activity, protein-protein interactions, and other biochemical processes. 4-MTFB has also been used in laboratory experiments for the study of drug metabolism and pharmacokinetics.
Aplicaciones Científicas De Investigación
Desarrollo Farmacéutico
4-Metoxi-2-(trifluorometil)bencilamina: se utiliza en el desarrollo de nuevos compuestos farmacéuticos debido a su grupo trifluorometilo, que es una característica común en muchos medicamentos aprobados por la FDA . Este grupo puede alterar significativamente la actividad biológica de un compuesto, haciéndolo valioso para crear medicamentos con mayor eficacia y estabilidad.
Síntesis Orgánica
En química orgánica, este compuesto sirve como bloque de construcción para la síntesis de moléculas complejas. Es particularmente útil en reacciones de aminación de bromuros de arilo funcionalizados, que son pasos clave en la construcción de compuestos que contienen nitrógeno .
Agentes Antiproliferativos
Los investigadores utilizan This compound para sintetizar análogos de la mioseverina y la 8-azapurina, que exhiben actividades antiproliferativas. Estos compuestos se estudian por su potencial para inhibir el crecimiento de células cancerosas .
Membranas de Intercambio Protónico de Alta Temperatura
Los derivados del compuesto se aplican en el campo de la energía, particularmente en la creación de pilas de combustible de membrana de intercambio protónico de alta temperatura. Estas membranas son cruciales para el funcionamiento de las pilas de combustible que funcionan a temperaturas elevadas .
Síntesis de Organopolifostazenos
This compound: se utiliza en la síntesis de organopolifostazenos funcionalizados. Estos polímeros tienen aplicaciones in vivo, como en biomedicina para la ingeniería de tejidos o como sistemas de administración de fármacos .
Estándares de Referencia para Pruebas
Debido a su estructura y propiedades bien definidas, This compound se utiliza como un estándar de referencia en las pruebas farmacéuticas para garantizar la precisión y confiabilidad de los métodos analíticos .
Descubrimiento de Fármacos
Este compuesto está involucrado en las primeras etapas del descubrimiento de fármacos, ayudando en el estudio de las interacciones moleculares y la identificación de posibles candidatos a fármacos. Su papel es fundamental en los procesos de cribado inicial.
Mecanismo De Acción
Mode of Action
Benzylic compounds typically react via nucleophilic substitution pathways .
Biochemical Pathways
It has been used in the synthesis of certain benzamide derivatives , suggesting it may influence pathways involving these compounds.
Result of Action
Its role in the synthesis of benzamide derivatives suggests it may have effects related to these compounds .
Análisis Bioquímico
Biochemical Properties
4-Methoxy-2-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of benzamide derivatives, indicating its potential role in modifying enzyme activity . The interactions between 4-Methoxy-2-(trifluoromethyl)benzylamine and these biomolecules can involve binding to active sites, altering enzyme conformation, or affecting substrate affinity.
Cellular Effects
The effects of 4-Methoxy-2-(trifluoromethyl)benzylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its presence can lead to changes in the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, 4-Methoxy-2-(trifluoromethyl)benzylamine can impact cell signaling by interacting with receptors or signaling proteins, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, 4-Methoxy-2-(trifluoromethyl)benzylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that either enhance or inhibit the enzyme’s function . Furthermore, 4-Methoxy-2-(trifluoromethyl)benzylamine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-Methoxy-2-(trifluoromethyl)benzylamine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Methoxy-2-(trifluoromethyl)benzylamine remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may not be immediately apparent in short-term studies.
Dosage Effects in Animal Models
The effects of 4-Methoxy-2-(trifluoromethyl)benzylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, 4-Methoxy-2-(trifluoromethyl)benzylamine can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Methoxy-2-(trifluoromethyl)benzylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect the levels of metabolites within the cell, thereby influencing overall metabolic flux. Understanding the metabolic pathways of 4-Methoxy-2-(trifluoromethyl)benzylamine is essential for elucidating its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Methoxy-2-(trifluoromethyl)benzylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects. Studying the transport mechanisms of 4-Methoxy-2-(trifluoromethyl)benzylamine can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
4-Methoxy-2-(trifluoromethyl)benzylamine exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its effects on cellular processes. Understanding the subcellular localization of 4-Methoxy-2-(trifluoromethyl)benzylamine is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
[4-methoxy-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRJRPNJFJEEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1386712.png)
![3-[(3-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386713.png)
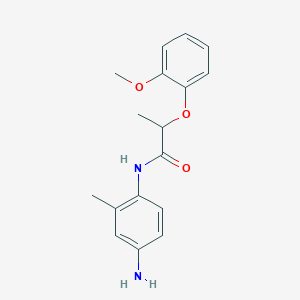

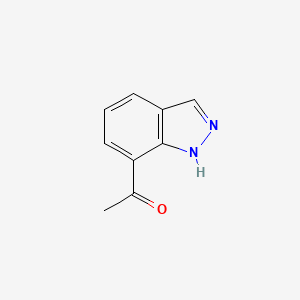
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386720.png)
![2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid](/img/structure/B1386722.png)
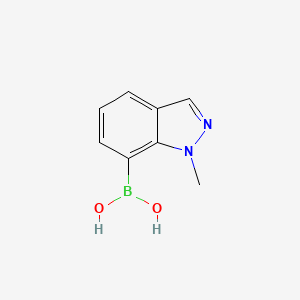
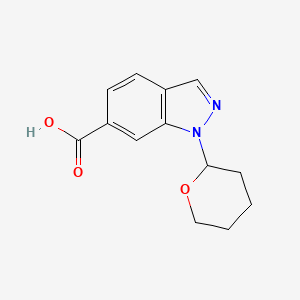


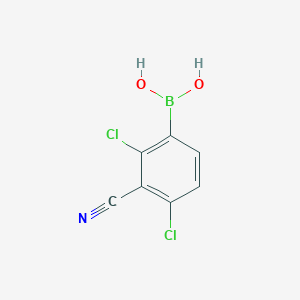
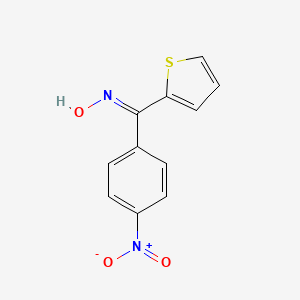
![2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1386735.png)